Disilicon carbide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

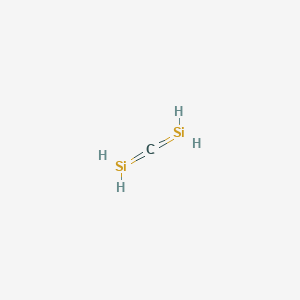

Disilicon carbide (Si₂C) is a compound consisting of two silicon atoms and one carbon atom. It is a member of the silicon carbide family, which is known for its exceptional hardness, thermal stability, and chemical inertness. This compound is of particular interest in various scientific fields due to its unique electronic and structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Disilicon carbide can be synthesized through several methods, including chemical vapor deposition (CVD), solid-state reactions, and molecular beam epitaxy (MBE). One common method involves the reaction of silicon and carbon at high temperatures in an inert atmosphere. The reaction typically occurs at temperatures above 1500°C to ensure complete conversion to this compound.

Industrial Production Methods

In industrial settings, this compound is often produced using the Acheson process, which involves heating a mixture of silica sand and carbon in an electric furnace. This process results in the formation of silicon carbide, which can then be further processed to obtain this compound through additional purification and refinement steps.

Analyse Chemischer Reaktionen

Types of Reactions

Disilicon carbide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using oxygen or other oxidizing agents at elevated temperatures, resulting in the formation of silicon dioxide and carbon dioxide.

Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen or carbon monoxide to convert this compound to silicon and carbon.

Substitution: Substitution reactions can occur when this compound reacts with halogens or other reactive species, leading to the formation of silicon halides and carbon-containing byproducts.

Major Products

The major products formed from these reactions include silicon dioxide, carbon dioxide, silicon, and various silicon halides, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Disilicon carbide has a wide range of applications in scientific research, including:

Chemistry: It is used as a catalyst and in the synthesis of advanced materials due to its high thermal stability and chemical inertness.

Biology: this compound is explored for its potential use in biosensors and bioelectronics, leveraging its unique electronic properties.

Medicine: Research is ongoing into its use in medical implants and devices, particularly for its biocompatibility and durability.

Industry: It is utilized in the production of high-performance ceramics, cutting tools, and abrasive materials due to its exceptional hardness and wear resistance.

Wirkmechanismus

The mechanism by which disilicon carbide exerts its effects is primarily related to its electronic structure and bonding characteristics. The strong covalent bonds between silicon and carbon atoms result in a highly stable and inert compound. In electronic applications, this compound’s wide bandgap and high thermal conductivity make it an excellent material for high-temperature and high-power devices. Its biocompatibility and chemical stability also make it suitable for medical applications, where it interacts minimally with biological tissues.

Vergleich Mit ähnlichen Verbindungen

Disilicon carbide can be compared with other silicon carbide compounds, such as silicon carbide (SiC) and trisilicon carbide (Si₃C). While all these compounds share similar properties, this compound is unique in its specific electronic and structural characteristics. For example:

Silicon carbide (SiC): Known for its hardness and thermal stability, it is widely used in industrial applications.

Trisilicon carbide (Si₃C): This compound has different electronic properties and is studied for its potential use in advanced semiconductor devices.

This compound stands out due to its specific molecular structure, which imparts unique electronic properties that are valuable in various high-tech applications.

Eigenschaften

CAS-Nummer |

12070-04-1 |

|---|---|

Molekularformel |

CH4Si2 |

Molekulargewicht |

72.21 g/mol |

IUPAC-Name |

silylidenemethylidenesilane |

InChI |

InChI=1S/CH4Si2/c2-1-3/h2-3H2 |

InChI-Schlüssel |

KTKBIIGPCQPDIO-UHFFFAOYSA-N |

Kanonische SMILES |

C(=[SiH2])=[SiH2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,3-Benzodioxol-5-ylcarbonyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B12794480.png)

![[2-(Heptanoyloxymethyl)-2-[[2-(3-methylbutanoyloxymethyl)-2-(nonanoyloxymethyl)-3-pentanoyloxypropoxy]methyl]-3-octanoyloxypropyl] decanoate](/img/structure/B12794545.png)